molecular formula C9H14N2O3S B2464613 N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide CAS No. 2284359-83-5

N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide

Cat. No.: B2464613
CAS No.: 2284359-83-5
M. Wt: 230.28
InChI Key: PVSFJJKSRAESBC-UHFFFAOYSA-N
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Description

N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by the presence of a triple bond between a nitrogen atom and a carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide typically involves the reaction of a sulfamoylcyclobutyl derivative with a but-2-ynamide precursor. The reaction conditions often include the use of a base to deprotonate the precursor, followed by the addition of the sulfamoylcyclobutyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced amides, and substituted amides, depending on the type of reaction and reagents used .

Scientific Research Applications

N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and multifunctional compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly polarized, making it reactive towards nucleophiles and electrophiles. The compound can interact with molecular targets through covalent bonding, leading to the formation of stable products. The pathways involved in these reactions include nucleophilic addition, electrophilic addition, and radical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide include other ynamides such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific ring size and the resulting strain, which can influence its reactivity and the types of reactions it can undergo. The cyclobutyl ring introduces unique steric and electronic effects that can be leveraged in synthetic applications .

Properties

IUPAC Name

N-[(1-sulfamoylcyclobutyl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-2-4-8(12)11-7-9(5-3-6-9)15(10,13)14/h3,5-7H2,1H3,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSFJJKSRAESBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1(CCC1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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